2-(4-cloro-1H-indol-3-il)acetato de metilo

Descripción general

Descripción

Methyl 2-(4-chloro-1H-indol-3-yl)acetate is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro-substituted indole ring, which imparts unique chemical and biological properties.

Aplicaciones Científicas De Investigación

Función en el tratamiento del cáncer

Los derivados del indol, como el 2-(4-cloro-1H-indol-3-il)acetato de metilo, se han descubierto como compuestos biológicamente activos para el tratamiento de células cancerosas . Muestran varias propiedades biológicamente vitales y han atraído una atención creciente en los últimos años .

Propiedades antimicrobianas

Los derivados del indol han mostrado propiedades antimicrobianas significativas . Potencialmente podrían usarse en el desarrollo de nuevos medicamentos o tratamientos antimicrobianos .

Actividades antiinflamatorias y analgésicas

Algunos derivados del indol se han evaluado por sus actividades antiinflamatorias y analgésicas in vivo . Esto sugiere posibles aplicaciones en el manejo del dolor y el tratamiento de afecciones inflamatorias .

Aplicaciones antivirales

Los derivados del indol han demostrado actividades antivirales . Podrían usarse potencialmente en el desarrollo de nuevos medicamentos o tratamientos antivirales .

5. Función en la formación de biopelículas y la virulencia El indol es una molécula de señalización producida por bacterias y plantas . Un homólogo de la metiltransferasa de indol-3-acetato de metilo, conocida como indol sintasa, se ha descubierto que juega un papel en la formación de biopelículas, la motilidad y la virulencia de A. baumannii

Mecanismo De Acción

Target of Action

Indole derivatives, such as methyl 2-(4-chloro-1H-indol-3-yl)acetate, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities .

Mode of Action

The mode of action of indole derivatives involves their interaction with these targets, leading to a range of biological responses . The specific interactions and resulting changes depend on the particular derivative and target involved .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by methyl 2-(4-chloro-1H-indol-3-yl)acetate and their downstream effects would require further investigation.

Result of Action

The result of the compound’s action at the molecular and cellular level can vary widely. For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities . Methyl 2-(4-chloro-1H-indol-3-yl)acetate has been reported to have antitumor activity .

Análisis Bioquímico

Biochemical Properties

Indole derivatives, including methyl 2-(4-chloro-1H-indol-3-yl)acetate, possess various biological activities . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives

Cellular Effects

Indole derivatives have been shown to have broad-spectrum biological activities , suggesting that methyl 2-(4-chloro-1H-indol-3-yl)acetate may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants , suggesting that indole derivatives may be involved in similar metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloro-1H-indol-3-yl)acetate typically involves the following steps:

Starting Material: The synthesis begins with 4-chloroindole, which is commercially available or can be synthesized from 4-chloroaniline.

Acylation: The 4-chloroindole undergoes acylation with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-1H-indol-3-yl)acetyl chloride.

Esterification: The acetyl chloride is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield methyl 2-(4-chloro-1H-indol-3-yl)acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-chloro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum

Actividad Biológica

Methyl 2-(4-chloro-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by a chloro-substituted indole ring, which enhances its reactivity and biological potential. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

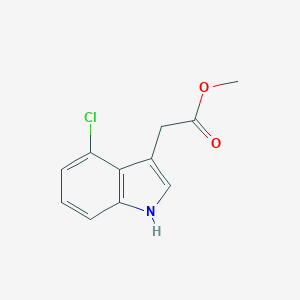

Chemical Structure and Properties

Methyl 2-(4-chloro-1H-indol-3-yl)acetate has the following chemical structure:

- Molecular Formula : C₁₁H₁₄ClN₁O₂

- Molecular Weight : 239.69 g/mol

The presence of the chlorine atom on the indole structure is significant as it influences the compound's interaction with various biological targets.

Target Interactions

Indole derivatives, including methyl 2-(4-chloro-1H-indol-3-yl)acetate, are known to bind with high affinity to multiple receptors and enzymes. This compound's mode of action involves:

- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, methyl 2-(4-chloro-1H-indol-3-yl)acetate may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound can influence various signaling pathways implicated in cancer progression, such as the STAT3 and NF-κB pathways, which are crucial for cell proliferation and survival .

Anticancer Properties

Research indicates that methyl 2-(4-chloro-1H-indol-3-yl)acetate exhibits moderate cytotoxic activity against human leukemia cell lines. A study highlighted its potential as an anticancer agent by demonstrating its ability to induce apoptosis and inhibit tumor growth.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

Indole derivatives have also been recognized for their antimicrobial properties. Methyl 2-(4-chloro-1H-indol-3-yl)acetate has shown significant antibacterial activity against various strains, suggesting its potential application in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 2-(4-chloro-1H-indol-3-yl)acetate:

- Antitumor Activity Study : A comprehensive evaluation of various indole derivatives demonstrated that methyl 2-(4-chloro-1H-indol-3-yl)acetate showed promising results in inhibiting tumor cell proliferation, particularly in leukemia models. The study concluded that further investigation into its mechanisms could reveal new therapeutic avenues.

- Mechanistic Insights : Another research effort focused on the molecular mechanisms by which indole derivatives exert their effects. It was found that these compounds could alter gene expression profiles related to apoptosis and cell cycle regulation, supporting their use in cancer therapy .

Propiedades

IUPAC Name |

methyl 2-(4-chloro-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPGJEURLIGNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172571 | |

| Record name | Methyl 4-chloroindolyl-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19077-78-2 | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloroindolyl-3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chloroindolyl-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-CHLOROINDOLE-3-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94KP69SZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying methyl 4-chloroindole-3-acetate in immature Vicia faba seeds?

A1: The research paper focuses on identifying brassinosteroid-like active substances in immature Vicia faba seeds using the rice lamina inclination test. The study successfully identified castasterone and brassinolide, two known brassinosteroids. Interestingly, the researchers also discovered methyl 4-chloroindole-3-acetate as another active principle in these seeds []. This finding is significant because it suggests that methyl 4-chloroindole-3-acetate might possess plant growth-regulating properties similar to brassinosteroids. This discovery opens up avenues for further research into the potential roles and applications of methyl 4-chloroindole-3-acetate in plant biology and agriculture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.